
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a propenamide group, a cyano group, and a dihydroxyphenyl group. The (E)- configuration indicates the specific geometric isomerism of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of an appropriate amide source. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects includes studies on its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its antioxidant properties enable it to scavenge free radicals, reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dihydroxyphenyl)-, (E)-: Similar structure but with different hydroxyl group positions.
2-Propenamide, 2-cyano-3-(2,4-dihydroxyphenyl)-, (E)-: Another isomer with different hydroxyl group positions.
Uniqueness
2-Propenamide, 2-cyano-3-(2,5-dihydroxyphenyl)-, (E)- is unique due to its specific hydroxyl group positions, which influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
136206-65-0 |
|---|---|
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-cyano-3-(2,5-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-4-8(13)1-2-9(6)14/h1-4,13-14H,(H2,12,15) |
Clé InChI |
AEEPXYZNJPKDOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C=C(C#N)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



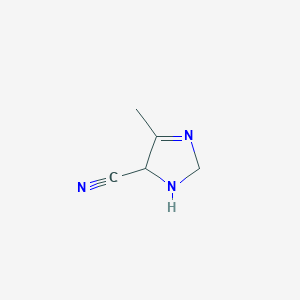

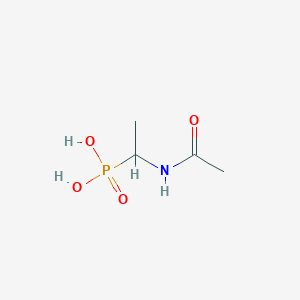
![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)
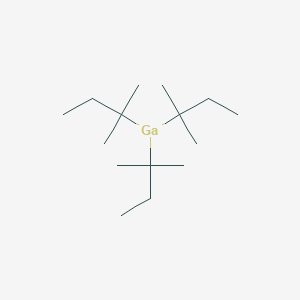
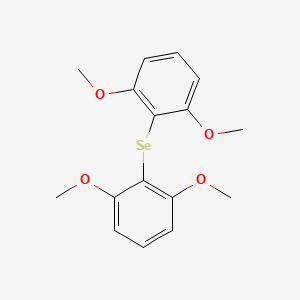
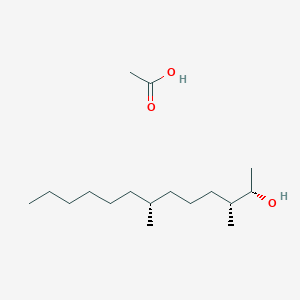
![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)

![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
